molecular formula C21H20N2O2 B2796342 2-Naphthalen-1-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone CAS No. 2380057-35-0

2-Naphthalen-1-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone

Cat. No. B2796342
CAS RN: 2380057-35-0
M. Wt: 332.403
InChI Key: JJSHUAACTTYLFG-UHFFFAOYSA-N
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Description

2-Naphthalen-1-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the azetidine family, which is known for its diverse pharmacological activities.

Scientific Research Applications

2-Naphthalen-1-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Naphthalen-1-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines and the activation of the nuclear factor-kappa B (NF-κB) pathway. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a key role in the progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Naphthalen-1-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone is its versatility in various lab experiments. It can be used in cell-based assays, animal models, and in vitro studies. Additionally, it has shown low toxicity and high solubility, making it suitable for use in vivo. However, one limitation of this compound is its high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for the study of 2-Naphthalen-1-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone. One potential area of research is the development of novel drug formulations that can improve its bioavailability and pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the development of new synthetic routes for the production of this compound may lead to more cost-effective and efficient methods of production.
In conclusion, this compound is a promising compound with significant potential for use in drug discovery and development. Its diverse pharmacological activities, low toxicity, and high solubility make it a valuable tool for scientific research. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Naphthalen-1-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone involves the reaction of 3-(pyridin-3-yloxymethyl)azetidine with 2-naphthaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired product with high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.

properties

IUPAC Name

2-naphthalen-1-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-21(11-18-7-3-6-17-5-1-2-9-20(17)18)23-13-16(14-23)15-25-19-8-4-10-22-12-19/h1-10,12,16H,11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSHUAACTTYLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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